molecular formula C19H18N6O2S B2918006 N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 670269-78-0

N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No. B2918006
CAS RN: 670269-78-0
M. Wt: 394.45
InChI Key: KTCRYKKKRZOGOO-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide, also known as AITC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Anticholinesterase Activities : Compounds with similar structures to N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. For instance, new derivatives have been created and studied, with some showing significant antifungal activity, especially against Candida parapsilosis, though their acetylcholinesterase inhibitory activities were found weak contrary to expectations (Yurttaş et al., 2015).

Anticancer Agents : Another study focused on the synthesis of thiazole derivatives, evaluating their anticancer activity. These compounds showed selectivity in inhibiting tumor cell growth, particularly against A549 human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019).

Antitumor and Analgesic Properties

Antitumor Activity : Some N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide analogs have been synthesized and screened for antitumor activities. Certain compounds showed considerable anticancer activity against a variety of cancer cell lines, highlighting the potential for developing new therapeutic agents (Yurttaş et al., 2015).

Analgesic Activity : The analgesic activities of acetamide derivatives have also been explored. These studies indicate that some compounds significantly decrease acetic acid-induced writhing responses and increase pain tolerance in hot-plate and tail-clip tests in mice, suggesting their potential as analgesic agents (Kaplancıklı et al., 2012).

Coordination Complexes and Kinase Inhibition

Coordination Complexes : Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies not only explore the effect of hydrogen bonding on the self-assembly process but also evaluate the antioxidant activity of these complexes, offering insights into their potential pharmaceutical applications (Chkirate et al., 2019).

Src Kinase Inhibitory Activities : Some N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine were synthesized and evaluated for Src kinase inhibitory activities. This research is important for understanding the role of these compounds in inhibiting cancer cell proliferation, showing potential for the development of cancer therapies (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-13(26)24-10-9-14-11-15(7-8-17(14)24)20-18(27)12-28-19-21-22-23-25(19)16-5-3-2-4-6-16/h2-8,11H,9-10,12H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCRYKKKRZOGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-5-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide

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